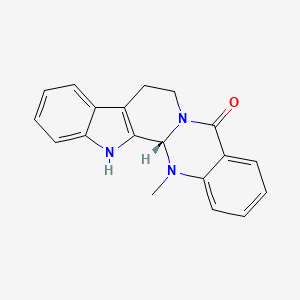

Evodiamine

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDUTHBFYKGSAH-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966123 | |

| Record name | (+)-Evodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-17-2 | |

| Record name | (+)-Evodiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Evodiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Evodiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVODIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVODIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evodiamine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarbone alkaloid extracted from the fruit of Evodia rutaecarpa, has emerged as a promising natural compound with potent anti-cancer activities. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis across a wide range of malignancies. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, focusing on the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology. This guide summarizes key quantitative data, details common experimental protocols for studying this compound's effects, and visualizes the intricate signaling networks modulated by this compound.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

Apoptosis is a crucial mechanism by which this compound eliminates cancer cells. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1][2][3] In some cancer cell lines, this compound has also been shown to activate the extrinsic pathway by upregulating the expression of death receptors and activating caspase-8.[4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[5][6][7] This arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound has been shown to decrease the expression of cyclins (such as Cyclin B1) and cyclin-dependent kinases (like CDK1/cdc2), and their regulatory proteins (e.g., cdc25c).[6] This disruption of the cell cycle machinery prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and growth.

Inhibition of Metastasis

The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by interfering with several steps of the metastatic cascade, including cell migration and invasion. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the anti-cancer effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 17.48 | 24 | [1] |

| MDA-MB-231 | 9.47 | 48 | [1] | |

| MCF-7 | 20.98 | 24 | [1] | |

| MCF-7 | 15.46 | 48 | [1] | |

| Osteosarcoma | U2OS | 6 | Not Specified | [6] |

| Bladder Cancer | 253J | 1.90 | 24 | [4] |

| T24 | 2.14 | 24 | [4] | |

| Lung Cancer | A549 | 22.44 | 24 | [3] |

| LLC | 6.86 | 48 | [3] | |

| Melanoma | B16-F10 | 2.4 | Not Specified | [8] |

| Lewis Lung Carcinoma | LLC | 4.8 | Not Specified | [8] |

Table 2: Effect of this compound on Apoptosis in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration (µM) | Exposure Time (h) | % of Apoptotic Cells | Reference |

| Colorectal Cancer | HT29 | 30 | 48 | 46.7 | [9] |

| HCT116 | 30 | 48 | 41.7 | [9] | |

| Gastric Cancer | SGC7901 | Varies (Dose-dependent increase) | 24 | Increased | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cancer Type | Cell Line | This compound Concentration (µg/ml) | Exposure Time (h) | % of Cells in G2/M Phase | Reference |

| Renal Carcinoma | Caki-1 | 40 | 24 | 70.1 | [5] |

| Caki-1 | 40 | 48 | 73.36 | [5] | |

| Caki-1 | 40 | 72 | 80.31 | [5] | |

| Bladder Cancer | TCCSUP | Varies (Dose-dependent increase) | 24 | Increased | [7] |

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and invasion.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation and activation of Akt. This, in turn, promotes apoptosis by modulating downstream targets like Bcl-2 family proteins.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival. This compound's effect on this pathway can be context-dependent. In some cancer types, it inhibits the phosphorylation and activation of MEK and ERK, leading to reduced proliferation.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been shown to be a potent inhibitor of NF-κB activation. It can prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is implicated in many cancers. This compound has been reported to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. This prevents its nuclear translocation and subsequent activation of target genes that drive cell proliferation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[16][17]

Materials:

-

Treated and control cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-cancer mechanism of this compound.

Conclusion

This compound is a multi-targeting agent that exhibits potent anti-cancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key signaling pathways, including PI3K/Akt, MAPK/ERK, NF-κB, and Wnt/β-catenin, underscores its potential as a therapeutic candidate for various cancers. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring and harnessing the therapeutic potential of this promising natural compound. Further preclinical and clinical investigations are warranted to translate these compelling findings into effective cancer therapies.

References

- 1. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits proliferation and induces apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytological Assessments and Transcriptome Profiling Demonstrate that this compound Inhibits Growth and Induces Apoptosis in a Renal Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Exhibits Anti-Bladder Cancer Activity by Suppression of Glutathione Peroxidase 4 and Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]

- 17. Western blot protocol | Abcam [abcam.com]

What are the bioactive properties of Evodiamine

An In-depth Technical Guide to the Bioactive Properties of Evodiamine for Researchers and Drug Development Professionals

Abstract

This compound is a naturally occurring indoloquinazoline alkaloid extracted from the dried unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu).[1][2][3] A primary bioactive component of this traditional Chinese medicine, this compound has garnered significant scientific interest for its extensive pharmacological activities.[4][5][6][7] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anticancer, anti-inflammatory, neuroprotective, and metabolic regulating agent.[1][4][5][6] Its mechanisms of action are multi-targeted, involving the modulation of numerous critical signaling pathways, induction of apoptosis, and inhibition of cell proliferation.[2][8][9] However, its clinical application is currently hampered by poor water solubility and low bioavailability.[4][7][10][11] This guide provides a comprehensive technical overview of the core bioactive properties of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation, intended for researchers and professionals in drug development.

Anticancer Properties

This compound exhibits potent antitumor activities across a wide range of cancer cell lines, including breast, lung, colorectal, prostate, and melanoma.[1][2][5] Its anticancer effects are multifaceted, primarily executed through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][2][4][10][12]

Mechanisms of Action

-

Induction of Apoptosis: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[13] It can modulate the ratio of Bax/Bcl-2 proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase cascades (-9 and -3).[2][13] In some cell lines, it also activates the extrinsic pathway via caspase-8.[13] Furthermore, this compound can induce apoptosis through caspase-independent mechanisms, including the generation of reactive oxygen species (ROS).[1][13]

-

Cell Cycle Arrest: A predominant effect of this compound is the induction of cell cycle arrest at the G2/M phase in a majority of tested cancer cell lines.[1][4] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1.[2]

-

Inhibition of Invasion and Metastasis: this compound has been shown to suppress the invasion and metastasis of cancer cells.[1][12] It can inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][12] This effect is partly mediated by the suppression of signaling pathways like NF-κB.[12]

-

Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.

Key Signaling Pathways in Cancer

This compound modulates several signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt pathway, frequently hyperactivated in many cancers, is a key target. This compound treatment has been shown to inhibit the phosphorylation of Akt, leading to the downstream suppression of proliferative signals and induction of apoptosis.[2][5][8][14]

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50) value, which varies depending on the cancer cell line and exposure time.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 24 | 20.98 (µg/ml) | [15] |

| 48 | 15.46 (µg/ml) | [15] | ||

| 72 | ~7.68 | [2] | ||

| MDA-MB-231 | Breast Cancer | 24 | 17.48 (µg/ml) | [15] |

| 48 | 9.47 (µg/ml) | [15] | ||

| A549 | Non-Small Cell Lung Cancer | 24 | 22.44 | [16] |

| LLC | Lewis Lung Carcinoma | 48 | 6.86 | [16] |

| Invasion Assay | - | 4.8 | [1] | |

| B16-F10 | Melanoma | Invasion Assay | - | 2.4 |

| HT29 | Colorectal Cancer | 24 | 30 | [17] |

| 48 | 15 | [17] | ||

| HCT116 | Colorectal Cancer | 24 | 15 | [17] |

| 48 | 15 | [17] |

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for attachment.[18]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for specified time points (e.g., 24, 48, 72 hours).[17] A vehicle control (e.g., 0.1% DMSO) is run in parallel.[18]

-

Reagent Addition: After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent to each well.[18]

-

Incubation: Incubate the plates for an additional 2-4 hours at 37°C.[18]

-

Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or after solubilizing formazan crystals for MTT using a microplate reader.[18]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[16]

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.[3][5][19][20]

Mechanism of Action

This compound inhibits the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[5][19][21] It achieves this by suppressing the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][19]

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a primary target of this compound.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this activation, preventing NF-κB nuclear translocation.[12]

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Neuroprotective Properties

This compound has demonstrated potential as a neuroprotective agent, with beneficial effects observed in models of Alzheimer's disease and other neurodegenerative conditions.[4][6][22][23] It can cross the blood-brain barrier, a critical feature for centrally acting drugs.[4][23]

Mechanism of Action

Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities within the central nervous system.[21] this compound reduces the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain and decreases oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase.[4][21] In models of Alzheimer's, it has been shown to reduce tau phosphorylation and ameliorate cognitive deficits.[22][23]

Key Signaling Pathways in Neuroprotection

This compound has been found to modulate the Akt/GSK-3β signaling pathway, which is crucial for neuronal survival and is implicated in the pathology of Alzheimer's disease.[4][21] By increasing the activity of this pathway, this compound can inhibit the hyperphosphorylation of tau protein, a hallmark of the disease.[22]

Caption: this compound's neuroprotective effect via the Akt/GSK-3β pathway.

Experimental Protocols

In Vivo Alzheimer's Disease Model (STZ-induced)

-

Animal Model: Use adult mice (e.g., C57BL/6).

-

Induction: Induce sporadic Alzheimer's-like pathology by administering intracerebroventricular (ICV) injections of streptozotocin (STZ) (e.g., 3 mg/kg) on alternate days (day 1 and 3).[21]

-

Treatment: Administer this compound orally (e.g., 50 or 100 mg/kg per day) for a set period, such as 21 days, starting from the first STZ injection.[21]

-

Behavioral Testing: Assess cognitive function using established tests like the Morris water maze and novel object recognition test.[21]

-

Biochemical Analysis: Following the treatment period, sacrifice the animals and harvest brain tissue (specifically the hippocampus). Analyze tissues for markers of oxidative stress (malondialdehyde, glutathione), acetylcholinesterase activity, inflammatory cytokines (TNF-α, IL-1β, IL-6), and key signaling proteins (p-Akt, p-GSK-3β) via Western blotting or ELISA.[21]

Metabolic Regulation

This compound has shown potential in combating obesity and improving insulin sensitivity, making it a compound of interest for metabolic disorders.[6][24][25]

Mechanism of Action

The anti-obesity effects of this compound were initially thought to be similar to capsaicin, involving thermogenesis.[25] However, further studies revealed a mechanism independent of uncoupling protein-1 (UCP1).[25] this compound inhibits adipogenesis (the differentiation of preadipocytes into mature fat cells) and can improve leptin resistance and insulin sensitivity.[5][25]

Key Signaling Pathways in Metabolic Regulation

This compound inhibits adipocyte differentiation by activating the ERK/MAPK signaling pathway.[5][25] This activation leads to the downregulation of key adipogenic transcription factors (like PPAR-γ) and negatively interferes with the insulin/Akt signaling pathway, which is a crucial promoter of adipogenesis.[25]

Caption: this compound's inhibition of adipogenesis via ERK/MAPK signaling.

Cardiovascular Effects

The role of this compound in the cardiovascular system is complex, with reports of both beneficial and potentially detrimental effects.

Mechanism of Action

-

Beneficial Effects: this compound has been reported to have vasodilatory effects, which can be beneficial for cardiovascular health.[5] It can also suppress inflammatory responses in macrophages and regulate vascular smooth muscle cells, potentially inhibiting the development of atherosclerosis.[14]

-

Cardiotoxicity: Conversely, some studies indicate a potential for cardiotoxicity.[18][26][27][28] At higher concentrations, this compound reduced the viability of primary neonatal rat cardiomyocytes and induced cardiac malfunction and malformations in zebrafish models.[18][26][27][28] This toxicity appears to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and reduced superoxide dismutase activity.[18][26]

Quantitative Data: Cardiotoxicity

| Model | Endpoint | Concentration / IC50 | Reference |

| Primary neonatal rat cardiomyocytes | Cell Viability (24h IC50) | 28.44 µg/mL | [18][26][27][28] |

| Zebrafish | Lethality (LC10) | 354 ng/mL | [18][26][27][28] |

Pharmacokinetics and Bioavailability

A major hurdle for the clinical development of this compound is its poor pharmacokinetic profile. It has low aqueous solubility and, consequently, very low oral bioavailability.[4][7][11] The plasma concentration of this compound typically peaks within an hour of oral administration in rats.[29] Significant research efforts are underway to overcome these limitations, focusing on the development of novel drug delivery systems, such as phospholipid complexes and nanocomplexes, to enhance its solubility and bioavailability.[10][12][29]

Conclusion

This compound is a promising natural alkaloid with a broad spectrum of potent bioactive properties, particularly in the realms of oncology, inflammation, and neurodegenerative disease. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent. However, the significant challenges posed by its poor bioavailability and potential for cardiotoxicity must be addressed through advanced formulation strategies and further toxicological studies. For drug development professionals, this compound represents a valuable chemical scaffold and a compelling candidate for further investigation and optimization to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. caringsunshine.com [caringsunshine.com]

- 4. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dietary this compound Inhibits Atherosclerosis-Associated Changes in Vascular Smooth Muscle Cells [mdpi.com]

- 15. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Protective effects of this compound in experimental paradigm of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Studies of this compound in an Okadaic Acid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. This compound improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 28. preprints.org [preprints.org]

- 29. mdpi.com [mdpi.com]

Evodiamine Signaling Pathways in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in oncology research for its potent anti-cancer properties.[1][2] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, across a wide range of cancer cell lines.[1][3][4] This process is not mediated by a single mechanism but rather through the complex interplay of multiple signaling cascades. This compound has been shown to modulate key pathways that govern cell survival and death, including the intrinsic and extrinsic apoptotic pathways, the PI3K/Akt survival pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the NF-κB signaling pathway.[2][5][6] This technical guide provides an in-depth exploration of these core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-pronged approach, targeting both pro-survival and pro-death signaling pathways within cancer cells.

Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways

This compound-induced apoptosis converges on the activation of caspases, the executioner enzymes of programmed cell death.[1] It engages both the intrinsic and extrinsic pathways to initiate this cascade.

-

Intrinsic Pathway: This pathway is centered on the mitochondria. This compound alters the balance between pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family.[3][4][7] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9]

-

Extrinsic Pathway: While the intrinsic pathway is predominant, this compound also activates the extrinsic pathway in some cell types, marked by the activation of the initiator caspase-8.[3][10]

-

Common Pathway: Both caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3.[8][9] Activated caspase-3 then cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Akt (also known as Protein Kinase B) phosphorylates and inactivates several pro-apoptotic targets. This compound has been shown to potently inhibit this pathway.[5][13] By suppressing the phosphorylation and activation of Akt, this compound prevents the downstream inhibition of apoptotic machinery, thereby sensitizing cancer cells to apoptosis.[14][15][16] This inhibition is a key mechanism for its anti-proliferative effects.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by this compound in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. This compound activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]

- 15. Effects of this compound on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Evodiamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a variety of ailments, modern research has begun to unravel the complex mechanisms underlying its therapeutic potential.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its applications in oncology, inflammation, and cardiovascular disease. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Anti-Cancer Activity

This compound exhibits a broad spectrum of anti-cancer activities against various cancer cell lines, including those of the breast, prostate, lung, colon, and cervix.[2][3][4] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.[4][5]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through multiple pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn activates the caspase cascade.[2][6] Specifically, this compound treatment leads to the cleavage of caspase-3, -8, and -9, and PARP.[3] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the PI3K/Akt and NF-κB signaling pathways.[2][4]

Inhibition of Cell Proliferation and Metastasis

This compound effectively inhibits the proliferation of a wide range of cancer cells.[4] It has also been shown to suppress the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[7]

Cell Cycle Arrest

A significant mechanism of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[4][8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins, including Cdc2/cyclin B.[2]

Quantitative Data: Anti-Cancer Activity of this compound and Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | 253J | Bladder Cancer | 1.90 ± 0.31 | [3] |

| This compound | T24 | Bladder Cancer | 2.14 ± 0.26 | [3] |

| This compound | U2OS | Osteosarcoma | 6 | [9] |

| This compound | ARO | Anaplastic Thyroid Cancer | Not specified | [10] |

| This compound | SW579 | Anaplastic Thyroid Cancer | Not specified | [10] |

| This compound | HCT116 | Colorectal Cancer | Not specified | [11] |

| This compound | TCCSUP | Bladder Cancer | Not specified | [8] |

| This compound | AGS | Gastric Cancer | Not specified | [12] |

| This compound | MKN45 | Gastric Cancer | Not specified | [12] |

| This compound | A-375 | Melanoma | Not specified | [7] |

| N-benzoyl analogue 7u | A549 | Lung Cancer | 0.86 | [13] |

| N-benzoyl analogue 7u | HCT-116 | Colon Cancer | 2.6 | [13] |

| N-benzoyl analogue 7u | MDA-MB-435 | Melanoma | 0.049 | [13] |

| Derivative 8b | H460 | Lung Cancer | 6.69 | [2] |

| Derivative 8b | A549 | Lung Cancer | 20.02 | [2] |

| Derivative 8b | Eca109 | Esophageal Cancer | 16.47 | [2] |

| Derivative F-3 | Huh7 | Hepatocellular Carcinoma | 0.05 | [14] |

| Derivative F-3 | SK-Hep-1 | Hepatocellular Carcinoma | 0.07 | [14] |

| Derivative F-4 | Huh7 | Hepatocellular Carcinoma | 0.04 | [14] |

| Derivative F-4 | SK-Hep-1 | Hepatocellular Carcinoma | 0.06 | [14] |

| Derivative D7-09 | Various | Various | 9.75-26.11 nM | [15] |

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[16][17] The anti-inflammatory actions of this compound are mediated, in part, through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[16][17] Furthermore, this compound can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[16]

Cardiovascular Effects

The cardiovascular effects of this compound are multifaceted. It has been reported to have a beneficial effect on cardiovascular diseases.[16] this compound exhibits a vasodilatory effect, which is dependent on the endothelium.[16] However, some studies suggest potential cardiotoxicity at higher concentrations, indicating a need for careful dose-response evaluation.[18][19] One study reported a 24-hour 50% inhibitory concentration (IC50) of 28.44 µg/mL on primary cultured neonatal rat cardiomyocytes.[18][19]

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways. Below are graphical representations of key pathways involved in its anti-cancer activity.

Figure 1: this compound-induced apoptotic signaling pathways.

Figure 2: Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[20]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice or NOD/SCID mice).[8][10]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Compound Administration: Administer this compound or its derivatives to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[8][10][11]

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the field of oncology. Their multi-target-directed pharmacological actions offer a distinct advantage in treating complex diseases. While the anti-cancer properties of this compound are well-documented, further research is warranted to fully elucidate its mechanisms of action in other therapeutic areas, such as inflammation and cardiovascular disease. The development of novel derivatives with improved efficacy, solubility, and reduced toxicity is a key area for future investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Design, Synthesis, and Evaluation of this compound Derivatives with Hydroxy Groups - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Anti-Bladder Cancer Activity by Suppression of Glutathione Peroxidase 4 and Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The impact of this compound on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives as Potential Antihepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Antibody-Drug Conjugate Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cancer.wisc.edu [cancer.wisc.edu]

Evodiamine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinazolinone indole alkaloid, is a prominent bioactive compound isolated from the fruit of Tetradium ruticarpum (formerly Evodia rutaecarpa).[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including headaches, digestive disorders, and postpartum complications.[4][5] Modern pharmacological research has revealed that this compound possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective effects, making it a compound of significant interest for drug discovery and development.[2][6] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the dried, unripe fruit of Tetradium ruticarpum, a tree native to China and Korea.[7][8] In traditional Chinese medicine, the fruit is known as "Wu-Chu-Yu".[8][9] this compound is one of the major alkaloidal constituents of the fruit, alongside other bioactive compounds such as rutaecarpine.[4][10] The concentration of this compound in the plant material can vary depending on factors such as the geographical origin, harvest time, and processing methods.[11]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction followed by purification. Various techniques have been developed and optimized to achieve high yield and purity.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of the efficiency of different methodologies.

Table 1: Comparison of this compound Extraction Methods from Tetradium ruticarpum

| Extraction Method | Solvent/Conditions | Yield of this compound | Reference |

| Solvent Extraction | 70% Ethanol (reflux) | Enriched extract with 11.5% this compound | [1] |

| Hot Water (reflux) | 16.06% yield of total aqueous extract (this compound content not specified) | [12] | |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with methanol as co-solvent (78 min, 62°C, 280 bar, 0.4 mL/min co-solvent flow) | 1.217 mg/g of dried fruit | [11] |

Table 2: Comparison of this compound Purification Methods

| Purification Method | Starting Material | Yield of Purified this compound | Purity | Reference |

| Column Chromatography | Crude extract | 128 mg from 3.2 g of crude sample | 98.5% (by HPLC) | [8] |

| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract (180 mg) | 28 mg | 98.7% (by HPLC) | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the isolation and purification of this compound.

Protocol 1: Solvent Extraction and Column Chromatography Purification

This protocol is based on a method that yields a high-purity crystalline product.

1. Extraction:

-

Plant Material: 1 kg of dried, powdered fruit of Tetradium ruticarpum.

-

Solvent: 8 L of 70% ethanol.

-

Procedure:

-

Add the powdered fruit to a large flask and add the 70% ethanol.

-

Perform reflux extraction for 2 hours. Repeat the extraction process three times with fresh solvent each time.

-

Combine the ethanol extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Acid-Base Extraction (Pre-purification):

-

Procedure:

-

Dissolve the crude extract in a 2% HCl solution.

-

Filter the acidic solution to remove insoluble residues.

-

Adjust the pH of the filtrate to 9-10 with a 25% ammonia solution to precipitate the alkaloids.

-

Collect the precipitate by filtration and dry it to obtain a crude alkaloid fraction.

-

3. Column Chromatography:

-

Stationary Phase: Alumina (100-200 mesh).

-

Eluent: A gradient of ethyl acetate in dichloromethane.

-

Procedure:

-

Prepare a column with the alumina stationary phase.

-

Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in dichloromethane, starting with 100% dichloromethane and gradually increasing the concentration of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain crystalline this compound.

-

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol describes an optimized method for the extraction of this compound using supercritical CO₂.[11]

-

Apparatus: Supercritical fluid extractor.

-

Parameters:

-

Pressure: 280 bar

-

Temperature: 62°C

-

Dynamic Extraction Time: 78 minutes

-

Co-solvent: Methanol

-

Co-solvent Flow Rate: 0.4 mL/min

-

-

Procedure:

-

Grind the dried fruit of Tetradium ruticarpum to a fine powder.

-

Load the powdered material into the extraction vessel of the SFE system.

-

Set the extraction parameters as listed above.

-

Initiate the extraction process. The supercritical CO₂ modified with methanol will pass through the plant material, extracting the target compounds.

-

The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

-

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a method for the one-step purification of this compound from a crude extract.[11]

-

Apparatus: High-Speed Counter-Current Chromatograph.

-

Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).

-

Procedure:

-

Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

-

Fill the HSCCC column with the stationary phase (the lower phase of the solvent system).

-

Dissolve the crude extract in a mixture of the upper and lower phases.

-

Inject the sample solution into the HSCCC.

-

Pump the mobile phase (the upper phase) through the column at a specific flow rate while the column is rotating at a high speed.

-

Monitor the effluent with a UV detector and collect fractions.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Signaling Pathways and Experimental Workflows

The biological activities of this compound are attributed to its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

This compound Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural source.

Caption: General workflow for this compound isolation.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through both intrinsic and extrinsic pathways.

Caption: this compound-induced intrinsic apoptosis pathway.

This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

This compound's Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound can inhibit the activation of NF-κB.

Caption: this compound's inhibition of the NF-κB pathway.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. The methodologies for its isolation and purification from Tetradium ruticarpum are well-established, with various techniques offering different advantages in terms of yield, purity, and scalability. A thorough understanding of these methods, coupled with insights into its mechanisms of action on key cellular signaling pathways, is essential for advancing the research and development of this compound-based therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to harnessing the potential of this promising natural compound.

References

- 1. Chiral high-performance liquid chromatographic separation of this compound enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Supercritical Carbon Dioxide Extraction of Polyphenols from Black Rosehip and Their Bioaccessibility Using an In Vitro Digestion/Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and rutaecarpine from Tetradium ruticarpum in the treatment of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. manu41.magtech.com.cn [manu41.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of extraction of this compound and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

Evodiamine's Impact on Cell Cycle Regulation: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms and cellular consequences of evodiamine-induced cell cycle arrest, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a therapeutic agent.

Introduction

This compound, a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. A primary mechanism underlying its anticancer effects is the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific checkpoints. This guide provides a detailed technical overview of the effects of this compound on cell cycle regulation, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inhibiting cancer cell proliferation and inducing cell cycle arrest is concentration-dependent and varies among different cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the quantitative effects of this compound on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Citation(s) |

| U2OS | Osteosarcoma | 6 | Not Specified | [1][2] |

| hFOB 1.19 (normal) | Osteoblast | 105 | Not Specified | [2] |

| HT29 | Colorectal Cancer | 30 | 24 | [3] |

| HT29 | Colorectal Cancer | 15 | 48 | [3] |

| HCT116 | Colorectal Cancer | 15 | 24 | [3] |

| HCT116 | Colorectal Cancer | 15 | 48 | [3] |

| A549 | Non-Small Cell Lung Cancer | 22.44 | 24 | [4] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 6.86 | 48 | [4] |

| B16-F10 | Melanoma | 2.4 | Not Specified | [5] |

| MDA-MB-231 | Breast Cancer | 17.48 (µg/mL) | 24 | [6] |

| MDA-MB-231 | Breast Cancer | 9.47 (µg/mL) | 48 | [6] |

| MCF-7 | Breast Cancer | 20.98 (µg/mL) | 24 | [6] |

| MCF-7 | Breast Cancer | 15.46 (µg/mL) | 48 | [6] |

| DU-145 | Prostate Cancer | 1-2 | Not Specified | [7] |

| PC-3 | Prostate Cancer | 1-2 | Not Specified | [7] |

| H460 | Lung Cancer | 1-2 | Not Specified | [7] |

| HCT-5 | Colon Cancer | 1-2 | Not Specified | [7] |

| SF-268 | Glioblastoma | 1-2 | Not Specified | [7] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound (µM) | Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation(s) |

| HCT-116 | 0 (Control) | 48 | Not Specified | 13.9 ± 7.0 | Not Specified | [8] |

| HCT-116 | 1.5, 3.0, 6.0 | 48 | Not Specified | 39.7 ± 11.7 (at highest conc.) | Not Specified | [8] |

| K562 | 0 (Control) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

| K562 | 2, 4, 8 | Not Specified | Increased | Not Specified | Not Specified | [9] |

| MDA-MB-231 | 0 (Control) | 24 | Not Specified | Not Specified | Not Specified | [6] |

| MDA-MB-231 | 2.5 (µg/mL) | 24 | Not Specified | Not Specified | 15.5 | [6] |

| MCF-7 | 0 (Control) | 24 | Not Specified | Not Specified | Not Specified | [6] |

| MCF-7 | 2.5 (µg/mL) | 24 | Not Specified | Not Specified | 23.6 | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on cell cycle regulation by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Caption: this compound induces G2/M arrest by inhibiting Wee1/Myt1 and preventing Cdc25C activation.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell cycle progression.

Caption: this compound disrupts cell cycle progression by inhibiting the Raf/MEK/ERK signaling pathway.

Caption: this compound can activate the p53-p21-Rb pathway, leading to G1/S phase cell cycle arrest.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that includes the expected IC50 value. The final DMSO concentration in all wells, including the control, should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Western Blotting for Cell Cycle-Related Proteins

This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2, anti-Cdc25C, anti-p21, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its ability to induce cell cycle arrest, primarily at the G2/M and G1/S phases, in a variety of cancer cell types. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as the Cdc2/Cyclin B1, PI3K/AKT/mTOR, Raf/MEK/ERK, and p53-p21-Rb pathways. This technical guide provides a comprehensive resource for researchers, summarizing the quantitative effects of this compound, offering detailed experimental protocols for its study, and visualizing the complex molecular interactions that underpin its cell cycle regulatory functions. Further investigation into the nuanced effects of this compound in different cancer contexts will be crucial for its development as a potential therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of this compound on apoptosis and cell cycle arrest in human colorectal cancer cells [cjpt.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Effects of Evodiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties, demonstrated in numerous in vitro studies, position it as a promising candidate for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. In vitro studies have consistently shown its ability to interfere with pro-inflammatory cascades in various cell types, primarily in macrophage and microglial cell lines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to potently inhibit NF-κB activation.[1][2] This inhibition is achieved through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] Consequently, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.[1][3]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By inhibiting the activation of the MAPK cascade, this compound further reduces the expression of pro-inflammatory genes.

Attenuation of NLRP3 Inflammasome Activation